molecular formula C17H14O3 B12923478 Benzofuran-3-yl 2-(m-tolyl)acetate

Benzofuran-3-yl 2-(m-tolyl)acetate

Katalognummer: B12923478
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: QRHNLFQRXPOKOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran-3-yl 2-(m-tolyl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring attached to a 2-(m-tolyl)acetate group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Benzofuran-3-yl 2-(m-tolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions for these reactions vary depending on the desired outcome and the nature of the starting materials.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new benzofuran derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Benzofuran-3-yl 2-(m-tolyl)acetate has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Benzofuran-3-yl 2-(m-tolyl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits. Its combination of a benzofuran ring with a 2-(m-tolyl)acetate group may confer unique properties that differentiate it from other benzofuran derivatives.

Eigenschaften

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

1-benzofuran-3-yl 2-(3-methylphenyl)acetate

InChI

InChI=1S/C17H14O3/c1-12-5-4-6-13(9-12)10-17(18)20-16-11-19-15-8-3-2-7-14(15)16/h2-9,11H,10H2,1H3

InChI-Schlüssel

QRHNLFQRXPOKOH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CC(=O)OC2=COC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.